Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carboxylate with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the methylamino group.
Nicotinic acid derivatives: Share the pyridine ring structure but differ in functional groups.
Uniqueness
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for various applications .
Biological Activity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C10H13ClN2O2
- Molecular Weight : 232.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or modulator of various enzymatic pathways, particularly those involved in neurotransmission and inflammatory responses.
Key Mechanistic Insights
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer treatment.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits in neurological disorders.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Staphylococcus aureus | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antifungal Activity
The compound has also shown antifungal properties, particularly against strains such as Candida albicans. The observed MIC values indicate a promising potential for treating fungal infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various bacterial strains, highlighting its potential as an antibiotic agent.
- Cell Line Studies : Research using human cancer cell lines indicated that the compound could induce apoptosis through modulation of cell signaling pathways, suggesting its potential role in cancer therapy.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;/h3-5,10H,6H2,1-2H3;1H |
InChI Key |
BWEOCOWHBSTBPU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC.Cl |
Origin of Product |
United States |
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